molecular formula C9H12N2O2 B1321233 2-Tert-butylpyrimidine-4-carboxylic acid CAS No. 847955-90-2

2-Tert-butylpyrimidine-4-carboxylic acid

Cat. No.: B1321233
CAS No.: 847955-90-2
M. Wt: 180.2 g/mol
InChI Key: SIIIVQRRLQDQJA-UHFFFAOYSA-N
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Description

2-Tert-butylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Glycosylation and Vinyl Triflates Formation

2,4,6-Tri-tert-butylpyrimidine (TTBP), a variant of 2-Tert-butylpyrimidine-4-carboxylic acid, is utilized as a sterically hindered base in glycosylation reactions and in the formation of vinyl triflates. TTBP is notable for its efficiency and cost-effectiveness, making it a viable alternative to 2,6-di-tert-butylpyridine and its 4-substituted derivatives in these chemical processes (Crich, Smith, Yao, & Picione, 2001).

Mass Spectrometry Analysis

The tert-butylpyrimidines, including isomers like this compound, have been extensively studied using mass spectrometry. These studies have focused on the electron-impact induced fragmentation of these compounds, revealing insights into their molecular structure and reactivity (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).

Histamine H4 Receptor Ligand Synthesis

In medicinal chemistry, derivatives of this compound have been synthesized as ligands for the histamine H4 receptor. This research has contributed to the development of new compounds with potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).

Synthesis of Non-Nucleophilic Hindered Bases

2,4-Di-tert-butyl-5,6-dialkylpyrimidines, related to this compound, have been synthesized as alternatives to non-nucleophilic hindered bases. These compounds are valuable in synthetic chemistry for their ability to act as sterically non-nucleophilic bases, useful in various chemical syntheses including the preparation of vinyl triflates (Herrera-Fernández, Martínez‐Álvarez, Chioua, Chioua, Almy, & Loaiza, 2007).

Activation of Carboxylic Acids

Research on the activation of carboxylic acids using tert-butylpyrimidines has led to efficient methods for preparing carboxylic acid anhydrides and esters. This includes the use of di-tert.-butyl pyrocarbonate in the presence of tertiary amines, facilitating the synthesis of a wide range of esters, including those of N-protected amino acids (Pozdnev, 2009).

Ruthenium Complex Synthesis

This compound and its derivatives are used in synthesizing ruthenium complexes. These complexes have potential applications in photochemical and electrochemical processes, as demonstrated in studies where they were synthesized using microwave-activated reactions (Rau et al., 2004).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-tert-butylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIIVQRRLQDQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (1.65 g, 6.37 mmol) and aqueous sodium hydroxide (1.0 N, 19.1 mL, 19.1 mmol) in methanol (100 ml) was treated with a catalytic amount of 10% palladium on carbon. The mixture was degassed under vacuum/nitrogen, then hydrogenated at 50 psi for 2 hours. The catalyst was removed by filtration, the methanol was removed under vacuum, and the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL). The resulting suspension was extracted with ethyl acetate (4×50 mL), the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in-vacuo to yield 1.06 g of 2-tert-butylpyrimidine-4-carboxylic acid as a white powder. MS (ES+)=181 (M+H+).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation C1, Step 2: A mixture of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (1.65 g, 6.37 mmol) and aqueous sodium hydroxide (1.0 N, 19.1 mL, 19.1 mmol) in methanol (100 ml) was treated with a catalytic amount of 10% palladium on carbon. The mixture was degassed under vacuum/nitrogen, then hydrogenated at 50 psi for 2 hours. The catalyst was removed by filtration, the methanol was removed under vacuum, and the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL). The resulting suspension was extracted with ethyl acetate (4×50 mL), the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in-vacuo to yield 1.06 g of 2-tert-butylpyrimidine-4-carboxylic acid as a white powder. MS (ES+)=181 (M+H+).
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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